molecular formula C16H16N2O3 B2448493 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one CAS No. 462068-03-7

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one

Cat. No.: B2448493
CAS No.: 462068-03-7
M. Wt: 284.315
InChI Key: YUMGOIIARFPTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one is a synthetic organic compound that features a quinoline core substituted with a furan-2-ylmethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-furancarboxaldehyde, 7-methoxy-2-quinolone, and methylamine.

    Formation of Intermediate: The first step involves the condensation of 2-furancarboxaldehyde with methylamine to form the intermediate furan-2-ylmethylamine.

    Coupling Reaction: The intermediate is then coupled with 7-methoxy-2-quinolone under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of organic semiconductors and light-emitting diodes.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Furan-2-ylmethyl)-amino]-methyl}-2-quinolone: Lacks the methoxy group, which may affect its reactivity and applications.

    7-Methoxy-1H-quinolin-2-one: Lacks the furan-2-ylmethyl group, which may influence its biological activity.

    Furan-2-ylmethylamine: A simpler structure that serves as an intermediate in the synthesis of more complex compounds.

Uniqueness

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one is unique due to the presence of both the furan-2-ylmethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(furan-2-ylmethylamino)methyl]-7-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-13-5-4-11-7-12(16(19)18-15(11)8-13)9-17-10-14-3-2-6-21-14/h2-8,17H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMGOIIARFPTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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